
2-Chloro-N-(2,6-diethylphenyl)-N-(2,2-dimethoxyethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(2,6-diethylphenyl)-N-(2,2-dimethoxyethyl)acetamide is an organic compound that belongs to the class of acetamides. These compounds are characterized by the presence of an acetamide group, which is a functional group consisting of a carbonyl group attached to a nitrogen atom. The compound’s structure includes a chloro group, a diethylphenyl group, and a dimethoxyethyl group, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,6-diethylphenyl)-N-(2,2-dimethoxyethyl)acetamide typically involves the reaction of 2,6-diethylphenylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
2-Chloro-N-(2,6-diethylphenyl)-N-(2,2-dimethoxyethyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The acetamide group can be hydrolyzed to form corresponding acids and amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis may produce corresponding acids and amines.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: May be studied for its biological activity and potential as a pharmaceutical agent.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Chloro-N-(2,6-diethylphenyl)-N-(2,2-dimethoxyethyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways and physiological processes.
類似化合物との比較
Similar Compounds
- 2-Chloro-N-(2,6-dimethylphenyl)-N-(2,2-dimethoxyethyl)acetamide
- 2-Chloro-N-(2,6-diethylphenyl)-N-(2,2-diethoxyethyl)acetamide
Uniqueness
The unique combination of functional groups in 2-Chloro-N-(2,6-diethylphenyl)-N-(2,2-dimethoxyethyl)acetamide contributes to its distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity.
特性
CAS番号 |
60710-60-3 |
|---|---|
分子式 |
C16H24ClNO3 |
分子量 |
313.82 g/mol |
IUPAC名 |
2-chloro-N-(2,6-diethylphenyl)-N-(2,2-dimethoxyethyl)acetamide |
InChI |
InChI=1S/C16H24ClNO3/c1-5-12-8-7-9-13(6-2)16(12)18(14(19)10-17)11-15(20-3)21-4/h7-9,15H,5-6,10-11H2,1-4H3 |
InChIキー |
MBFPPDPINVMHHU-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=CC=C1)CC)N(CC(OC)OC)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Azabicyclo[3.1.0]hex-2-ene, 1,5-dimethyl-3-phenyl-](/img/structure/B14607955.png)
![Decahydrobenzo[b]cyclopenta[d]pyran-4(1H)-one](/img/structure/B14607962.png)
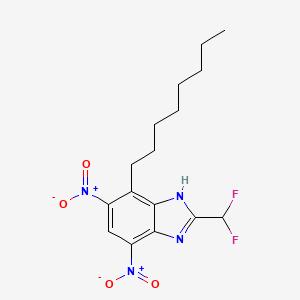
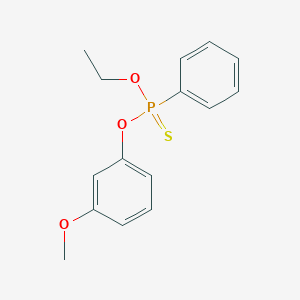

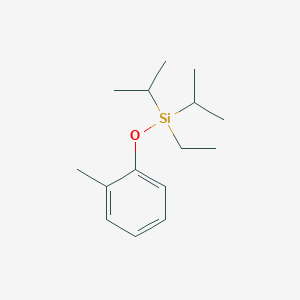
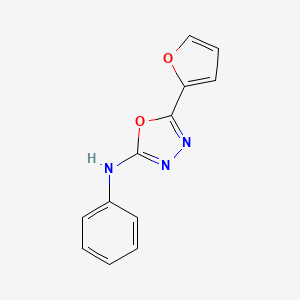
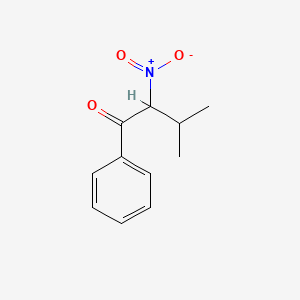
![1,3,5-Trimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14608021.png)
